6-Amino-4-(2-ethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-4-(2-ethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole derivative characterized by a fused pyranopyrazole core with a 2-ethoxyphenyl group at position 4, a phenyl group at position 3, and a cyano substituent at position 3. Its molecular formula is C₂₂H₁₇N₄O₂, with a molecular weight of 377.40 g/mol. The compound was synthesized via a multi-component reaction involving aldehydes, malononitrile, and pyrazolone derivatives under thermal conditions in ethanol, yielding 42% as a yellow solid . High-resolution mass spectrometry (HRMS) confirmed its molecular structure (calculated [M+H]⁺: 377.1400; found: 377.1398), and HPLC purity was reported at 99.17% .
Properties
IUPAC Name |
6-amino-4-(2-ethoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-2-26-16-11-7-6-10-14(16)17-15(12-22)20(23)27-21-18(17)19(24-25-21)13-8-4-3-5-9-13/h3-11,17H,2,23H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIPXCPWAXGWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-(2-ethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method is the one-pot synthesis, which includes the reaction of ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, and malononitrile in the presence of a catalyst. The reaction is usually carried out in an aqueous medium, which is environmentally friendly and promotes high yields .
Industrial Production Methods: the principles of green chemistry, such as the use of non-toxic solvents and reusable catalysts, are often applied to optimize the synthesis process for large-scale production .
Biological Activity
6-Amino-4-(2-ethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a synthetic compound belonging to the class of dihydropyrano-pyrazoles. This compound has garnered attention for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to summarize the available research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 358.39 g/mol. The structure features a dihydropyrano core fused with a pyrazole ring, which is critical for its biological activities.
Anticancer Activity
Research indicates that derivatives of dihydropyrano-pyrazoles exhibit significant anticancer properties. In vitro studies have shown that compounds within this class can inhibit the growth of various cancer cell lines.
Case Study:
A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that compounds similar to this compound exhibited enhanced cytotoxicity when used in combination with doxorubicin, suggesting a potential for synergistic effects in cancer therapy .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various experimental models. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Data Table: Anti-inflammatory Activity Comparison
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 6-Amino-4-(2-ethoxyphenyl)-3-phenyl... | 15.0 | Inhibition of COX enzymes |
| 6-Amino-4-(4-methoxyphenyl)-5-cyano... | 12.5 | Inhibition of pro-inflammatory cytokines |
| 6-Amino-4-(2-chlorophenyl)-3-pheny... | 10.0 | Dual inhibition of COX and LOX |
The above table illustrates the comparative anti-inflammatory activity of various related compounds, indicating that modifications to the pyrazole structure can enhance efficacy.
Antimicrobial Activity
Preliminary studies have suggested that certain pyrazole derivatives possess antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study:
In an evaluation against common bacterial strains (e.g., E. coli and S. aureus), derivatives similar to 6-amino-4-(2-ethoxyphenyl)-3-phenyl... showed promising results with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the pyrazole ring can significantly influence their pharmacological profiles.
Key Observations:
- Substitution Patterns: The presence of electron-donating groups (like ethoxy) enhances activity by improving solubility and interaction with biological targets.
- Ring Modifications: Altering the dihydropyrano structure can lead to variations in potency against different biological targets.
Scientific Research Applications
Biological Activities
Research on similar compounds within the pyrano[2,3-c]pyrazole class indicates several promising biological activities:
1. Anticancer Properties
- Compounds related to 6-amino-4-(2-ethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have demonstrated anticancer effects. They exhibit kinase inhibitory properties and have shown efficacy against glioma cells while maintaining low toxicity towards non-cancerous cells .
- Interaction studies have focused on binding affinities to various kinases involved in cancer progression. Selective inhibition of these kinases is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy against tumors .
2. Anti-inflammatory Properties
- Similar dihydropyrano[2,3-c]pyrazoles are being investigated for their anti-inflammatory activities. Although specific data on this compound is limited, the structural features suggest potential efficacy in reducing inflammation .
3. Antioxidant Activity
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyranopyrazole derivatives exhibit diverse pharmacological activities depending on substituent variations. Below is a comparative analysis of structurally related compounds:
Substituent Effects on Physicochemical Properties
- Substituent Impact :
- Electron-Withdrawing Groups (e.g., trifluoromethyl ) : Enhance binding to targets like PDE2 enzymes due to increased lipophilicity and metabolic stability.
- Hydroxy/Methoxy Groups (e.g., AMDPC ) : Improve solubility but may reduce bioavailability due to rapid conjugation. The ethoxy group in the target compound balances lipophilicity and solubility.
- Halogenated Derivatives (e.g., 4-fluorophenyl ) : Improve membrane permeability but may introduce toxicity risks.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic methodologies for preparing 6-amino-4-(2-ethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs). A general protocol involves reacting hydrazine hydrate, ethyl acetoacetate, substituted aldehydes (e.g., 2-ethoxybenzaldehyde), and malononitrile in aqueous media with a catalyst such as TBAB (tetrabutylammonium bromide). Reaction optimization includes refluxing for 25–30 minutes, yielding products in >85% efficiency after recrystallization .
- Key Data :
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| TBAB | H₂O | 85–90 | |
| CTACl | H₂O | 88–92 |
Q. How can structural characterization be systematically performed for this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Look for diagnostic signals such as NH₂ protons (δ 5.2–6.1 ppm) and cyano carbon (δ 115–120 ppm) .
- IR : Confirm NH₂ (3200–3400 cm⁻¹) and CN (2200–2250 cm⁻¹) stretches .
- Mass Spectrometry : Validate molecular ions (e.g., m/z 350.32 for C₁₉H₁₂F₂N₄O derivatives) .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodological Answer : Prioritize in vitro assays for pharmacological potential:
- Antihypertensive Activity : Test calcium channel blockade using isolated rat aorta models, comparing efficacy to nifedipine (IC₅₀ values) .
- Antibacterial Activity : Use agar diffusion assays against S. aureus and E. coli with MIC (minimum inhibitory concentration) determination .
Advanced Research Questions
Q. How do substituents on the aryl group (e.g., 2-ethoxyphenyl) influence bioactivity and reaction yields?
- Methodological Answer : Compare analogs with substituents like halogens, methoxy, or nitro groups. For example:
- Electron-withdrawing groups (e.g., -NO₂) enhance antibacterial activity but reduce vasorelaxant effects .
- Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) may lower synthetic yields due to steric hindrance .
- Data Contradiction Analysis : Conflicting reports on 4-methoxyphenyl derivatives (high yield vs. moderate bioactivity) suggest solvent-dependent reactivity .
Q. What computational strategies can predict reaction pathways and optimize synthesis?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. ICReDD’s reaction path search methods integrate experimental data with computational predictions to narrow optimal conditions (e.g., solvent polarity, catalyst loading) .
- Case Study : Simulations for TBAB-catalyzed MCRs show water stabilizes intermediates via hydrogen bonding, aligning with experimental high yields in aqueous media .
Q. How can discrepancies in reported melting points or spectral data be resolved?
- Methodological Answer : Cross-validate using:
- DSC/TGA : Confirm decomposition points (e.g., 179–180°C for bromophenyl analogs) .
- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., enol-keto equilibria in pyrazole rings) .
Experimental Design Considerations
Q. What strategies improve regioselectivity in multicomponent syntheses of pyrano[2,3-c]pyrazoles?
- Methodological Answer :
- Use steric directing groups (e.g., 2-ethoxy vs. 4-methoxyphenyl) to control aryl-aldehyde orientation .
- Adjust pH to favor enamine intermediates, reducing side products .
Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?
- Methodological Framework :
Core Modifications : Vary substituents at positions 3 (phenyl), 4 (2-ethoxyphenyl), and 5 (cyano).
Assay Selection : Prioritize high-throughput screening (HTS) for calcium channel blockade and COX-2 inhibition .
Data Analysis : Apply multivariate regression to correlate logP, steric parameters, and IC₅₀ values.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
